molecular formula C11H8BrFO3 B12936935 Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate

Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate

Cat. No.: B12936935
M. Wt: 287.08 g/mol
InChI Key: CQBIJQCQINNSAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate typically involves the reaction of 4-bromo-3-fluoro-2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as triethylenediamine. The reaction is carried out under microwave irradiation at 150°C for 50 minutes .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkyl derivatives, while oxidation and reduction can modify the chromene ring to produce various oxidized or reduced forms .

Scientific Research Applications

Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-2H-chromene-3-carboxylate
  • Methyl 8-fluoro-2H-chromene-3-carboxylate
  • Methyl 7-bromo-8-fluoro-2H-chromene-3-acetate

Uniqueness

Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the chromene ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H8BrFO3/c1-15-11(14)7-4-6-2-3-8(12)9(13)10(6)16-5-7/h2-4H,5H2,1H3

InChI Key

CQBIJQCQINNSAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C(C=C2)Br)F)OC1

Origin of Product

United States

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